3-(1H-Pyrazol-1-yl)-1-azetidinesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride is a chemical compound that features both a pyrazole ring and an azetidine ring, connected via a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride typically involves the reaction of 1H-pyrazole with azetidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Cyclization Reactions: The azetidine ring can undergo cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)azetidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(1H-pyrazol-1-yl)azetidine-1-sulfonate ester: Contains a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
3-(1H-pyrazol-1-yl)azetidine-1-sulfonyl chloride is unique due to the presence of both a pyrazole ring and an azetidine ring, connected via a reactive sulfonyl chloride group. This combination of structural features allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H8ClN3O2S |
---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
3-pyrazol-1-ylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClN3O2S/c7-13(11,12)9-4-6(5-9)10-3-1-2-8-10/h1-3,6H,4-5H2 |
InChI Key |
NRLSRODPMYAVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.